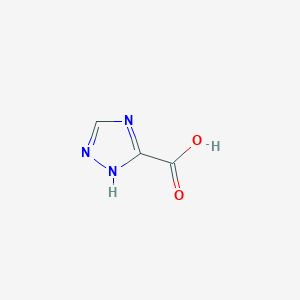

Acide 1H-1,2,4-triazole-3-carboxylique

Vue d'ensemble

Description

1H-1,2,4-Triazole-3-carboxylic acid, also known as 1H-1,2,4-Triazole-3-carboxylic acid, is a useful research compound. Its molecular formula is C3H3N3O2 and its molecular weight is 113.08 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-1,2,4-Triazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-1,2,4-Triazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,4-Triazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents antiviraux : Des dérivés de ce composé ont été étudiés pour leurs propriétés antivirales. Par exemple, la Ribavirine, un analogue nucléosidique antiviral utilisé contre les virus à ARN, peut être synthétisée à partir de Methyl-1H-1,2,4-triazole-3-carboxylate (un dérivé de l’acide 1,2,4-triazole-3-carboxylique) par estérification avec du méthanol .

Science des matériaux et ingénierie cristalline

La structure cristalline du Methyl-1H-1,2,4-triazole-3-carboxylate a été analysée, révélant des informations sur son arrangement d’empaquetage et ses interactions intermoléculaires . De telles études aident à comprendre les principes de l’ingénierie cristalline et à optimiser les propriétés des matériaux.

Activité biologique et agrochimiques

Bien que moins étudiée, l’activité biologique des dérivés de l’acide 1,2,4-triazole-3-carboxylique reste un domaine d’intérêt. De plus, son potentiel en tant que bloc de construction pour les agrochimiques mérite d’être étudié plus en profondeur.

En résumé, l’acide 1,2,4-triazole-3-carboxylique offre un riche paysage pour l’exploration scientifique, couvrant le développement de médicaments, la science des matériaux, et bien plus encore. Les chercheurs continuent de démêler ses applications multiples, ce qui en fait un composé intrigant dans la recherche contemporaine . Si vous souhaitez plus de détails sur une application spécifique, n’hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

1H-1,2,4-Triazole-3-carboxylic acid is a widely known fragment of the chemical structure of many classes of pharmacologically active compounds . It is used in the synthesis of analogs of the antiviral nucleoside drug ribavirin, the heterocyclic base of which is 1,2,4-triazole-3-carboxamide . These analogs are promising antiviral and antitumor agents .

Mode of Action

It’s known that 1h-1,2,4-triazole-3-carboxylic acid is used in the synthesis of various amides of 1h-1,2,4-triazole-3-carboxylic acid and its 5-substituted analogues . These compounds are potential substrates of purine nucleoside phosphorylase .

Biochemical Pathways

The main synthetic precursors of heterocyclic bases of ribavirin analogs are esters of 1,2,4-triazole-3-carboxylic acids . The synthesis of these compounds involves the treatment of β-acylamidrazone, obtained from carboxylic acid hydrazide, with an acid chloride of the same acid in pyridine at 115°С .

Result of Action

It’s known that 1,2,4-triazoles have been linked to a variety of pharmacological actions in recent years, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .

Action Environment

It’s known that the synthesis of derivatives of 5-substituted 1h-1,2,4-triazole-3-carboxylic acids usually involves high temperatures, exceeding 140°c .

Analyse Biochimique

Biochemical Properties

1H-1,2,4-Triazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby inhibiting its activity. This inhibition can lead to a decrease in DNA synthesis, which is beneficial in antiviral and antitumor therapies . Additionally, 1H-1,2,4-Triazole-3-carboxylic acid can bind to certain proteins, altering their conformation and function, which can impact various cellular processes .

Cellular Effects

1H-1,2,4-Triazole-3-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, 1H-1,2,4-Triazole-3-carboxylic acid can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and reduced energy production .

Molecular Mechanism

The molecular mechanism of 1H-1,2,4-Triazole-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of ribonucleotide reductase, inhibiting its activity and leading to decreased DNA synthesis . Additionally, 1H-1,2,4-Triazole-3-carboxylic acid can interact with transcription factors, modulating their activity and resulting in changes in gene expression . These molecular interactions contribute to its antiviral and antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-1,2,4-Triazole-3-carboxylic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 1H-1,2,4-Triazole-3-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of DNA synthesis and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 1H-1,2,4-Triazole-3-carboxylic acid vary with different dosages in animal models. At low doses, it can effectively inhibit viral replication and tumor growth without causing significant toxicity . At high doses, 1H-1,2,4-Triazole-3-carboxylic acid can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

1H-1,2,4-Triazole-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s involvement in these pathways contributes to its pharmacological effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 1H-1,2,4-Triazole-3-carboxylic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 1H-1,2,4-Triazole-3-carboxylic acid can impact its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, 1H-1,2,4-Triazole-3-carboxylic acid can be found in the cytoplasm, where it can interact with metabolic enzymes and other proteins . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Propriétés

IUPAC Name |

1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-3(8)2-4-1-5-6-2/h1H,(H,7,8)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVQHXICFCZRJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197753 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4928-87-4 | |

| Record name | 1,2,4-Triazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4928-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4928-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MLK3JCX3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

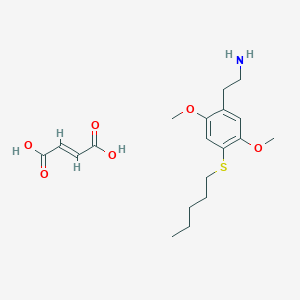

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)

![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)

![5-[(Methylamino)methyl]-2-furanmethanol](/img/structure/B135557.png)

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)